![molecular formula C16H14N2O4S B2631746 N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 887346-09-0](/img/structure/B2631746.png)
N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
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Description
“N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” is a chemical compound that has been synthesized and studied for its potential applications . It has been suggested as a potential candidate for COVID-19 drug development .
Synthesis Analysis
The compound has been synthesized through various methods. One such method involves the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes in the presence of p-dodecylbenzenesulfonic acid (DBSA) as a phase transfer catalyst . Another method involves selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structures of the synthesized compounds were verified using spectroscopic methods . The compounds were subjected to in silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling and molecular docking .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” include coupling reactions and selective acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” were analyzed using FT-IR spectroscopy .Scientific Research Applications
Chemosensor Applications
A study describes the synthesis of a fluorescence chemosensor based on a similar chromene carboxamide structure, which exhibited selective response towards Cu2+ and H2PO4− ions. This chemosensor showed a 'turn-on-off-on' fluorescence behavior, indicating its potential in detecting specific ions with high sensitivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Crystal Structural Analysis
The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were studied, revealing that the molecules are generally planar with specific conformations. This research provides insights into the structural properties of similar chromene carboxamide compounds (Gomes, Low, Cagide, & Borges, 2015).
Antibacterial and Antioxidant Properties
Several studies have demonstrated the antibacterial and antioxidant activities of chromene-3-carboxamide derivatives. These compounds showed promising activity against various bacterial strains and exhibited strong antioxidant properties in vitro, suggesting their potential in therapeutic applications (Chitreddy & Shanmugam, 2017); (Subbareddy & Sumathi, 2017).
Synthesis and Antimicrobial Activity
Several studies focused on the synthesis and evaluation of chromene-3-carboxamide derivatives for their antimicrobial activities. New compounds with potential as antimicrobial agents were developed and showed high activity against various microorganisms (Azab, Azab, & Elkanzi, 2017); (Raval, Naik, & Desai, 2012).
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNRLJHDJYFQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide |
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